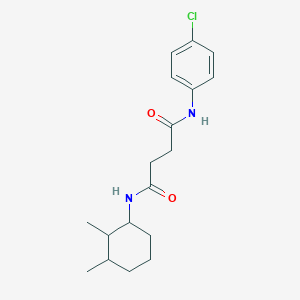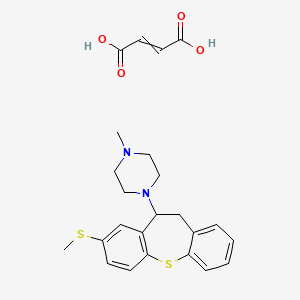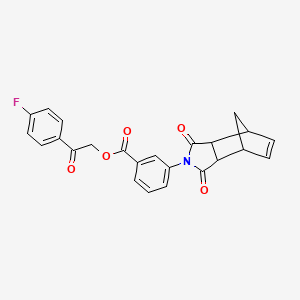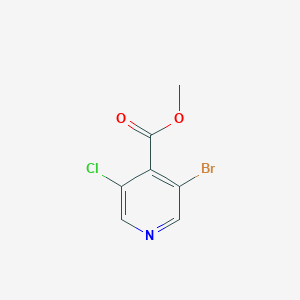
Methyl 3-bromo-5-chloroisonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-5-chloroisonicotinate is a chemical compound with the molecular formula C7H5BrClNO2 It is a derivative of isonicotinic acid, characterized by the presence of bromine and chlorine atoms on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-chloroisonicotinate can be synthesized through a multi-step process involving the bromination and chlorination of isonicotinic acid derivatives. One common method involves the reaction of 3-bromoisonicotinic acid with thionyl chloride to introduce the chlorine atom, followed by esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-5-chloroisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
Methyl 3-bromo-5-chloroisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-5-chloroisonicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-bromo-2-chloroisonicotinate
- Ethyl 3-bromo-5-chloroisonicotinate
- 3-bromo-5-chloropyridine
Uniqueness
Methyl 3-bromo-5-chloroisonicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propriétés
Formule moléculaire |
C7H5BrClNO2 |
|---|---|
Poids moléculaire |
250.48 g/mol |
Nom IUPAC |
methyl 3-bromo-5-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)6-4(8)2-10-3-5(6)9/h2-3H,1H3 |
Clé InChI |
ZTFAXWWIEIBDFX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=NC=C1Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


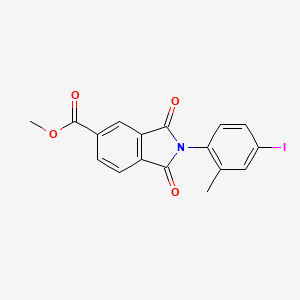
![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(biphenyl-2-yloxy)phenyl]amino}-4-oxobutanoate](/img/structure/B12459906.png)

![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12459918.png)
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B12459923.png)
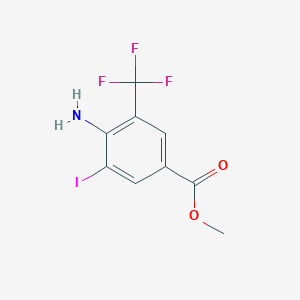
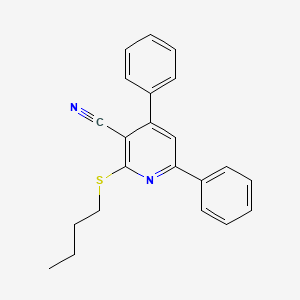
![1-methyl-N-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12459938.png)
![N-(4-bromophenyl)-2-({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanamide](/img/structure/B12459948.png)
